REACTION_CXSMILES
|
NC1N(C)N=[C:4]([C:8]2[N:9]([CH3:16])[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=2)[C:3]=1[C:17]#N.CC1NC([N+]([O-])=O)=CN=1.S(OC)(OC)(=O)=O.CN1C([N+]([O-])=O)=CN=C1C.C(=O)[C:46]1[CH:51]=[CH:50]C=[CH:48][CH:47]=1.[O-]CC.[Na+]>C(O)C.C1C=CC=CC=1>[CH3:16][N:9]1[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=[C:8]1[CH:4]=[CH:3][C:17]1[CH:50]=[CH:51][CH:46]=[CH:47][CH:48]=1 |f:5.6|
|
Name
|
5-amino-1-methyl-3-(1-methyl-5-nitro-2-imidazolyl)pyrazole-4-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C)C=1N(C(=CN1)[N+](=O)[O-])C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is readily synthesized
|
Type
|
CUSTOM
|
Details
|
to yield the compound
|
Name
|
1-methyl-5-nitro-2-styrylimidazole
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |